molecular formula C5H13NO B3136659 2-Methyl-3-(methylamino)propan-1-ol CAS No. 42142-56-3

2-Methyl-3-(methylamino)propan-1-ol

Cat. No. B3136659
CAS RN: 42142-56-3
M. Wt: 103.16 g/mol
InChI Key: QIMXXSHKYGRQBW-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)propan-1-ol is a type of alkanolamine . It is used as a general reagent in the synthesis of thiophene-anthranilamides, which act as potent and orally active factor Xa inhibitors . It is also used to redisperse compacted solids, such as antiperspirant materials, in order to analyze its components .


Synthesis Analysis

The synthesis of this compound involves reacting optically active 3-(N,N-dimethylamino)-1-(2-thienyl)-propan-1-ol with a haloformic ester in the presence of a base .


Molecular Structure Analysis

The molecular formula of this compound is C4H11NO . The molecular weight is 89.14 . The InChI key is KRGXWTOLFOPIKV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless oil liquid . It has a density of 0.917 g/mL at 25 °C and a refractive index of 1.448 . It has a boiling point of 169°C and a flash point of 82℃ . It is slightly soluble in water .

Scientific Research Applications

Structural and Computational Studies

2-Methyl-3-(methylamino)propan-1-ol has been characterized in the context of cathinones, where its structure was determined using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. Computational studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) methods have been used to optimize geometries and predict electronic spectra, highlighting the compound's relevance in understanding molecular structures and behaviors (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis Methods

The compound has been synthesized as an important intermediate in pharmaceutical applications, such as in the synthesis of anti-depressant medications. Various synthesis methods have been reviewed, including starting from acetylthiophene and thiophene derivatives, providing insights into industrial-scale synthesis and future development trends for such intermediates (吴佳佳, 季程宇, 谢童杰, 马良秀, 郝之奎, & 徐峰, 2017).

Metal-Free and Metallophthalocyanines

Research involving this compound includes the synthesis of new phthalocyanine derivatives with potential applications in materials science. These compounds have been investigated for their spectroscopic characteristics, aggregation behaviors, and solubility properties, contributing to the development of novel materials with specific optical and electronic functionalities (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).

Chiral Resolution in Pharmaceutical Synthesis

The chiral resolution of this compound derivatives has been studied for the production of enantiomerically pure compounds, such as in the synthesis of duloxetine, a medication used to treat depression and anxiety. This research provides valuable methodologies for obtaining high-purity chiral pharmaceutical intermediates, which is crucial for the efficacy and safety of the final drug products (Sakai, Sakurai, Yuzawa, Kobayashi, & Saigo, 2003).

Safety and Hazards

2-Methyl-3-(methylamino)propan-1-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-methyl-3-(methylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(4-7)3-6-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMXXSHKYGRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294036
Record name 2-Methyl-3-(methylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42142-56-3
Record name 2-Methyl-3-(methylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42142-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(methylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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